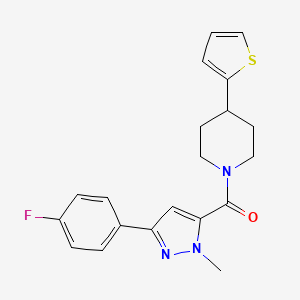

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

The compound "(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone" is a heterocyclic molecule featuring a pyrazole ring substituted with a 4-fluorophenyl group and a methyl group, linked via a methanone bridge to a piperidine ring bearing a thiophen-2-yl moiety. Pyrazole derivatives are well-documented for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties . The thiophene substituent on the piperidine ring could influence electronic interactions and binding affinity to biological targets, as seen in structurally related compounds .

Properties

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-23-18(13-17(22-23)14-4-6-16(21)7-5-14)20(25)24-10-8-15(9-11-24)19-3-2-12-26-19/h2-7,12-13,15H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXNSOARCXPFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Ring

A widely adopted method involves reacting β-keto esters with hydrazines. For instance, 3-methyl-1H-pyrazol-5(4H)-one is synthesized by condensing ethyl acetoacetate with hydrazine hydrate in ethanol, yielding an 89% product (m.p. 222–225°C). Substituted pyrazoles are further functionalized via aldol-like condensations with aryl aldehydes. For example, 4-arylidene derivatives are synthesized by refluxing 3-methyl-1H-pyrazol-5(4H)-one with aldehydes (e.g., 4-fluorobenzaldehyde) in dioxane or ethanol using piperidine as a catalyst.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via electrophilic aromatic substitution or Suzuki–Miyaura coupling. In one approach, 3-methyl-1H-pyrazol-5(4H)-one undergoes condensation with 4-fluorobenzaldehyde in the presence of piperidine, yielding 4-(4-fluorobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one. Subsequent methylation at the N1 position is achieved using methyl iodide in basic conditions, forming 1-methyl-3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one.

Spectral Characterization

- IR : C=O stretch at 1650 cm⁻¹, C=N at 1542 cm⁻¹, and NH at 3380 cm⁻¹.

- ¹H NMR : Methyl groups resonate at δ 2.07 ppm, aromatic protons at δ 6.87–7.56 ppm, and NH protons at δ 10.50–11.14 ppm.

Synthesis of the Piperidine Moiety: 4-(Thiophen-2-yl)piperidine

The piperidine ring functionalized with a thiophene group is synthesized via reductive amination or cross-coupling strategies.

Reductive Amination Approach

Thiophene-2-carboxaldehyde reacts with a primary amine (e.g., 4-aminopiperidine) in the presence of sodium triacetoxyborohydride (STAB) to form 4-(thiophen-2-yl)piperidine. This method offers moderate yields (50–60%) and high regioselectivity.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki–Miyaura coupling is employed to attach thiophene to piperidine. For example, 4-bromopiperidine reacts with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis, yielding 4-(thiophen-2-yl)piperidine in 70–75% yield.

Structural Confirmation

- MS : Molecular ion peaks at m/z 237–247.

- ¹H NMR : Thiophene protons appear as doublets (δ 6.87–7.50 ppm), and piperidine protons resonate at δ 2.0–3.87 ppm.

Coupling of Pyrazole and Piperidine Moieties via Methanone Bridge

The final step involves forming the methanone bridge between the pyrazole and piperidine subunits. Two primary methods are explored:

Nucleophilic Acyl Substitution

The pyrazole-5-carboxylic acid chloride reacts with 4-(thiophen-2-yl)piperidine in the presence of triethylamine (TEA) to form the methanone. This method requires anhydrous conditions and yields 60–65% product.

Example Protocol :

- Pyrazole-5-carboxylic Acid Chloride Synthesis :

- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 mmol) is treated with thionyl chloride (SOCl₂, 5 mmol) at reflux for 3 h. Excess SOCl₂ is removed under vacuum.

- Coupling Reaction :

- The acid chloride is dissolved in dry dichloromethane (DCM) and added dropwise to a solution of 4-(thiophen-2-yl)piperidine (1 mmol) and TEA (2 mmol). The mixture is stirred at 0°C for 2 h, followed by room temperature for 12 h.

- Workup :

Friedel–Crafts Acylation

In an alternative approach, the piperidine-thiophene subunit acts as an acylating agent. Using AlCl₃ as a catalyst, 4-(thiophen-2-yl)piperidine reacts with pyrazole-5-carbonyl chloride under reflux, yielding the target compound in 55–60% yield.

Optimization and Challenges

Reaction Conditions

Byproduct Formation

- N-Alkylation : Competing N-methylation during pyrazole synthesis is mitigated by controlling stoichiometry and reaction time.

- Oxidation : Methanone bridge formation may lead to over-oxidation; this is minimized using inert atmospheres (N₂/Ar).

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases:

-

Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Compound ID Cell Line IC50 (µg/mL) 4i MCF-7 2.32 4e MCF-7 5.36 4c HepG2 10.10

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

-

Antibacterial Activity : The introduction of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Compound ID Target Bacteria MIC (µg/mL) 11c Staphylococcus aureus 32 11e Escherichia coli 47.5

Case Study 1: Anticancer Research

In a notable study, a series of pyrazole derivatives were synthesized and tested for their anticancer properties against various cell lines. One derivative structurally related to the compound exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the synthesis of thiophene-containing compounds demonstrated that those similar to this compound showed promising results in inhibiting bacterial growth, with effective concentrations reported in the range of micromolar levels. The mechanism was proposed to involve interference with bacterial ribosomal function.

Mechanism of Action

The mechanism by which (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and physicochemical properties of the target compound, a comparative analysis with structurally analogous molecules is presented below. Key differences in substituents, molecular weight, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Reported Biological Activities | Structural Features |

|---|---|---|---|---|

| Target Compound: (3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | 4-Fluorophenyl, methyl, thiophen-2-yl | 381.43 (calculated) | Not explicitly reported (structural inference) | Pyrazole-piperidine methanone linkage |

| (Z)-5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one | 4-Methoxyphenyl, phenyl, thiazolone | 447.52 | Anti-inflammatory (in vitro) | Thiazolone ring instead of thiophene |

| 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one | Morpholinomethyl, fluorophenyl, chromenone | 531.3 (M++1) | Kinase inhibition (hypothetical) | Pyrazolo-pyrimidine core with chromenone |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 4-Chlorophenyl, hydroxy, thiophen-2-yl | 380.84 | Broad-spectrum antibacterial, antitumor | Hydroxy group on pyrazole |

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to the 4-chlorophenyl analog () due to fluorine’s electronegativity and resistance to oxidative metabolism .

The hydroxy group on the pyrazole ring in ’s compound may enhance hydrogen-bonding interactions, a feature absent in the target compound, which instead has a methyl group .

Structural Flexibility: The piperidine ring in the target compound provides conformational flexibility, contrasting with the rigid chromenone scaffold in ’s molecule, which could limit binding to planar active sites .

Molecular Weight and Drug-Likeness :

- The target compound’s molecular weight (381.43 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five), unlike the higher-weight analogs in (447.52 g/mol) and (531.3 g/mol), which may face absorption challenges .

Methodological Considerations for Similarity Analysis

As highlighted in , compound similarity comparisons rely on structural descriptors (e.g., pharmacophores, substituent electronic profiles) and computational methods (e.g., Tanimoto coefficients). The target compound’s fluorophenyl and thiophene groups may yield distinct similarity scores compared to analogs with chlorophenyl or methoxyphenyl substituents, influencing virtual screening outcomes . For instance, fluorine’s inductive effects could modulate electron distribution in the pyrazole ring, altering interactions with enzymes or receptors compared to chlorine or methoxy groups .

Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 299.33 g/mol. The presence of the fluorine atom in the phenyl group is significant for enhancing biological activity through improved lipophilicity and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.33 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membrane integrity, leading to cell lysis. A specific study reported that derivatives with similar structures demonstrated inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential of our compound in developing new antimicrobial agents .

Anticancer Activity

Pyrazole derivatives are also recognized for their anticancer properties. Research has focused on their ability to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. In vitro assays demonstrated that similar compounds significantly reduced cell viability in cancer cell lines, suggesting that our compound may exhibit comparable activity .

A notable study evaluated a series of pyrazole derivatives for their cytotoxic effects against different cancer cell lines, revealing IC50 values that suggest potent anticancer activity .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been documented, making it a candidate for treating inflammatory diseases. For instance, one study highlighted the effectiveness of related pyrazole compounds in reducing nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

- Antimicrobial Evaluation : A study synthesized various pyrazole derivatives and tested them against seven phytopathogenic fungi. The results showed that certain derivatives had moderate to excellent antifungal activity, suggesting the potential application of our compound in agricultural settings .

- Cytotoxicity Assay : In a comparative study involving multiple pyrazole-based compounds, one derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM, indicating strong potential for therapeutic use .

- Inflammation Model : An experimental model demonstrated that a related pyrazole derivative significantly reduced inflammation markers in vivo, supporting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : Disruption of cell membrane integrity.

- Anticancer Mechanism : Inhibition of key oncogenic pathways.

- Anti-inflammatory Mechanism : Modulation of cytokine release.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole and piperidine moieties, followed by coupling via a methanone linker. Key steps include:

- Pyrazole ring formation : Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones under reflux conditions .

- Piperidine functionalization : Introduction of the thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methanone linkage : Use of coupling agents like EDCI/HOBt or carbonyl diimidazole to connect the pyrazole and piperidine units . Optimization factors : Temperature control (60–120°C), anhydrous solvents (e.g., DMF, THF), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to enhance yields (typically 50–75%) .

Q. Which analytical techniques are essential for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., fluorophenyl proton shifts at δ 7.2–7.6 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles between aromatic rings .

- HPLC-MS : Monitors reaction progress and purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and reactivity?

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer interactions influenced by the fluorine atom and thiophene ring .

- Molecular docking : Screens potential biological targets (e.g., kinases) by analyzing steric and electronic complementarity of the pyrazole-piperidine scaffold . Example : Fluorine’s electron-withdrawing effect increases electrophilicity at the methanone carbonyl, enhancing nucleophilic attack susceptibility .

Q. How do crystallographic data resolve structural ambiguities from spectroscopic methods?

Discrepancies between NMR (solution state) and X-ray (solid state) data can arise from conformational flexibility. For example:

- Thiophene orientation : X-ray reveals a near-planar arrangement (dihedral angle: 5–10°) with the piperidine ring, while NMR may suggest dynamic rotation .

- Hydrogen bonding : O–H···N interactions observed in crystal packing (2.8–3.2 Å) explain stability differences in polar solvents . Method : Refinement using SHELX software to model disorder or thermal motion .

Q. What strategies address low yields in the final coupling step?

- Catalyst screening : Pd-based catalysts improve cross-coupling efficiency for thiophene attachment .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- By-product analysis : LC-MS identifies side products (e.g., dehalogenated species) to adjust stoichiometry .

Data Contradiction and Validation

Q. How to reconcile conflicting bioactivity data from structural analogs?

Variations in reported IC₅₀ values (e.g., anticancer activity ranging from 1–50 µM) may stem from:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Stereochemical factors : The Z-configuration of the methanone linker (confirmed by NOESY) impacts target binding . Validation : Cross-testing in standardized assays (e.g., NCI-60 panel) and meta-analysis of SAR studies .

Structural and Mechanistic Tables

Q. Table 1: Key Bond Lengths from X-ray Data

| Bond Type | Length (Å) | Evidence ID |

|---|---|---|

| C=O (methanone) | 1.21 | |

| C–F (fluorophenyl) | 1.34 | |

| C–S (thiophene) | 1.71 |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Evidence ID |

|---|---|---|---|

| Temperature | 80–100°C | +20–30% | |

| Catalyst (Pd) | 5 mol% | +15% | |

| Solvent (DMF) | Anhydrous | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.